molecular formula C15H14BrNO3S2 B2831621 N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide CAS No. 2309592-77-4

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide

Cat. No.: B2831621
CAS No.: 2309592-77-4
M. Wt: 400.31
InChI Key: IKOHZWXQMLCFGS-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide is a complex organic compound that features a benzofuran ring, a bromothiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the propyl chain. The bromothiophene ring is then synthesized separately and coupled with the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran and bromothiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their biological activities, such as anti-tumor and anti-viral properties.

    Bromothiophene derivatives: Investigated for their potential in medicinal chemistry and material science.

    Sulfonamide derivatives: Widely used in pharmaceuticals for their antibacterial properties.

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide is unique due to the combination of these three functional groups, which may result in synergistic effects and enhanced biological activities compared to individual derivatives.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c16-14-7-8-15(21-14)22(18,19)17-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10,17H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHZWXQMLCFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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